methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
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Overview
Description
Scientific Research Applications
Potential Inhibitors in Biosynthesis of Adenosine Monophosphate
- Purinyl derivatives have been discussed as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP), indicating their significance in biochemical pathways (Wanner, Hageman, Koomen, & Pandit, 1978).
Use in Sugar Chain Extension
- The compound reacts with enolate anions, indicating its utility in organic synthesis, specifically in the extension of sugar chains (Horton & Liav, 1972).
Synthesis of New Pyrazolo[4,3-c]pyridines
- Methyl (5-oxopyrazol-3-yl)acetate has been used as a synthon in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, which are important in medicinal chemistry (Prezent, Ruban, Baranin, & Bubnov, 2016).
Antioxidant and Anti-Inflammatory Properties
- Derivatives of the compound have been studied for their antioxidant and anti-inflammatory properties, showing significant effects on free radical oxidation processes (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
C–H Group Acidity and Interactions
- The compound's derivatives have been analyzed for their C–H group acidity and the nature of C–H···N interactions, relevant in crystallography and molecular interaction studies (Thalladi, Gehrke, & Boese, 2000).
Radioligand for Human A2B Adenosine Receptors
- A derivative, MRE 2029-F20, has been identified as a selective antagonist ligand for A2B adenosine receptors, useful in receptor characterization and pharmacology (Baraldi et al., 2004).
Future Directions
Given the limited information available on this compound, future research could focus on its synthesis, characterization, and potential applications. This could include exploring its potential biological activities, as similar compounds have shown a range of activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mechanism of Action
Target of Action
Similar compounds have shownantimicrobial activity , suggesting that the compound might target certain types of bacteria or other microorganisms.
Mode of Action
Based on its antimicrobial activity, it can be inferred that the compound likely interacts with its targets in a way that inhibits their growth or survival .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical processes in the target organisms, such as protein synthesis, cell wall synthesis, or dna replication .
Result of Action
Given its potential antimicrobial activity, it can be inferred that the compound likely leads to the death or growth inhibition of the target organisms .
Properties
IUPAC Name |
methyl 2-[3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4/c1-8-9(2)18-22(10(8)3)15-17-13-12(19(15)4)14(24)21(7-11(23)26-6)16(25)20(13)5/h7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAZGUFGPOWGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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